(3E)-N-benzyl-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
(3E)-N-BENZYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, an ethylphenyl carbamoyl group, and a formamido-imino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-BENZYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-ethylphenyl isocyanate to form the intermediate benzyl-4-ethylphenylcarbamate. This intermediate is then reacted with formamide under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-BENZYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or ethylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(3E)-N-BENZYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-N-BENZYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(4-Chlorobenzyl)-3-({(4-ethylphenyl)aminoacetyl}hydrazono)butanamide
- (3E)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)-N-(naphthalen-2-yl)butanamide
Uniqueness
(3E)-N-BENZYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N'-[(E)-[4-(benzylamino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C21H24N4O3/c1-3-16-9-11-18(12-10-16)23-20(27)21(28)25-24-15(2)13-19(26)22-14-17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-15+ |
InChI Key |
SYPNIPDTBOJHKF-BUVRLJJBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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